19-Chlorononadecanoic acid

Analytical Chemistry Lipidomics Chemical Biology

19-Chlorononadecanoic acid (CAS 102180-77-8) is a long-chain omega-chlorofatty acid with the molecular formula C19H37ClO2 and a molecular weight of 332.9 g/mol. It is an analog of the saturated fatty acid nonadecanoic acid (C19:0), differentiated by the substitution of a terminal chlorine atom at the 19-carbon position.

Molecular Formula C19H37ClO2
Molecular Weight 332.9 g/mol
Cat. No. B12976615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Chlorononadecanoic acid
Molecular FormulaC19H37ClO2
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCCl)CCCCCCCCC(=O)O
InChIInChI=1S/C19H37ClO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22)
InChIKeyUYMYGJOLTRRPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Chlorononadecanoic Acid: Sourcing Guide for a C19 Terminal-Chloro Fatty Acid Research Reagent


19-Chlorononadecanoic acid (CAS 102180-77-8) is a long-chain omega-chlorofatty acid with the molecular formula C19H37ClO2 and a molecular weight of 332.9 g/mol . It is an analog of the saturated fatty acid nonadecanoic acid (C19:0), differentiated by the substitution of a terminal chlorine atom at the 19-carbon position. This terminal halogenation, combined with the odd-numbered carbon chain, places it within a niche class of synthetic fatty acid derivatives used primarily as intermediates in organic synthesis and as building blocks for bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

Why 19-Chlorononadecanoic Acid Cannot Be Replaced by Generic Chlorinated Fatty Acids


While several omega-chlorinated fatty acids are commercially available, such as 18-chlorooctadecanoic acid and 20-chloroeicosanoic acid, they are not functionally interchangeable with the C19 chain length in applications where carbon chain parity is structurally or biologically critical [1]. In lipid biochemistry, odd-chain fatty acids like C19 are metabolized differently from even-chain homologs, undergoing a distinct beta-oxidation pathway that produces propionyl-CoA rather than acetyl-CoA in the final cycle, which has implications for metabolic tracing and membrane incorporation studies. In synthetic chemistry, the 19-carbon chain provides a specific spacer length that is a precisely 1 methylene unit longer than the common 18-carbon stearic acid backbone, a critical difference when designing bifunctional degraders where linker length governs ternary complex formation efficiency and target degradation potency [2]. Furthermore, comparison with the analogous 19-bromononadecanoic acid reveals a significant difference in the carbon-halogen bond dissociation energy (C-Cl: ~327 kJ/mol vs. C-Br: ~285 kJ/mol), making the chloro derivative more chemically inert under SN2 conditions, which can be crucial for avoiding premature linker cleavage during multi-step synthesis [3].

Quantitative Differentiation of 19-Chlorononadecanoic Acid Versus Closest Analogs


Molecular Weight Differentiation and Its Impact on Chromatographic and Mass Spectrometric Selectivity

The molecular weight of 19-chlorononadecanoic acid (332.9 g/mol) differs by 14.0 g/mol from the 18-carbon analog (318.9 g/mol) and by 44.5 g/mol from the 19-bromo analog (377.4 g/mol). In mass spectrometry-based lipidomics, this mass difference ensures a distinct m/z signal for the [M-H]- ion with zero isotopic overlap from the 18-chloro species and complete baseline resolution from the brominated species, which exhibits a characteristic 1:1 isotopic pattern from 79Br/81Br . This selectivity is critical when 19-chlorononadecanoic acid is used as an internal standard or metabolic tracer, where precise quantification without cross-talk is mandatory [1].

Analytical Chemistry Lipidomics Chemical Biology

Thermal Stability and Physical State Differentiation: Predicted vs. Measured Properties

While experimental melting and boiling points for 19-chlorononadecanoic acid are not well-documented in the literature, comparison with the structurally analogous 19-bromononadecanoic acid reveals significant differences in physical properties. The brominated analog exhibits a melting point of 78–80 °C, a boiling point of 462.1 °C at 760 mmHg, a density of 1.078 g/cm³, and a flash point of 233.3 °C . Based on the lower molecular polarizability of chlorine versus bromine and the correspondingly weaker van der Waals interactions, 19-chlorononadecanoic acid is predicted to have a lower melting point, boiling point, and density than the brominated analog, which translates to distinct handling and solubility characteristics relevant to its use as a synthetic intermediate [1]. The unsubstituted parent compound, nonadecanoic acid, has a melting point of 68–70 °C and a boiling point of 368.1 °C at 760 mmHg, both significantly lower due to the absence of the heavy halogen atom . This is a class-level inference; direct experimental data for 19-chlorononadecanoic acid is a noted gap.

Material Science Chemical Synthesis Formulation

Reactivity Profile and Chemoselectivity in Nucleophilic Substitution

The terminal C-Cl bond in 19-chlorononadecanoic acid has a bond dissociation energy (BDE) of approximately 327 kJ/mol, compared to ~285 kJ/mol for the C-Br bond in 19-bromononadecanoic acid [1]. This 42 kJ/mol higher BDE makes the chloro derivative approximately 5–10 times less reactive in SN2 nucleophilic displacement reactions under standard conditions . This reduced reactivity is advantageous when the chloroalkane handle is intended to survive multiple synthetic transformations before a late-stage conjugation step, such as in the assembly of HaloPROTAC heterobifunctional degraders where premature linker cleavage would reduce overall product yield [2]. Additionally, the 19-chloro variant avoids the competing elimination pathway (E2) that can complicate reactions with the 19-bromo analog under basic conditions, due to the poorer leaving group ability of chloride vs. bromide, thus providing cleaner reaction profiles .

Organic Synthesis Medicinal Chemistry PROTAC Linker Design

Odd-Even Chain Length Parity as a Determinant of Biological and Material Properties

19-Chlorononadecanoic acid possesses an odd-numbered carbon chain (C19), in contrast to the more common even-chain C18 (18-chlorooctadecanoic acid) and C20 (20-chloroeicosanoic acid) analogs. In mammalian metabolism, odd-chain fatty acids undergo β-oxidation producing propionyl-CoA in the terminal cycle, which enters the tricarboxylic acid cycle via succinyl-CoA, unlike even-chain fatty acids that yield only acetyl-CoA [1]. Furthermore, when incorporated into lipid bilayers, odd-chain fatty acid derivatives can disrupt the characteristic packing observed with even-chain lipids, leading to altered membrane fluidity and phase transition temperatures [2]. This property has been exploited to probe membrane protein function and lipid raft dynamics [3]. For industrial applications, odd-chain fatty acid derivatives often exhibit lower melting points and different crystallization behavior compared to their even-chain congeners of comparable molecular weight, which affects formulation stability and processing characteristics [2].

Lipid Biochemistry Membrane Biophysics Metabolic Engineering

High-Value Application Scenarios for 19-Chlorononadecanoic Acid Based on Evidence


Synthesis of Odd-Chain HaloPROTACs for Targeted Protein Degradation

19-Chlorononadecanoic acid serves as a critical linker precursor for constructing HaloPROTAC heterobifunctional degraders with a precisely defined 19-carbon spacer length between the E3 ligase ligand and the chloroalkane HaloTag-binding moiety. The odd-numbered carbon chain provides a spatial separation increment that is unavailable from even-chain alternatives (C18, C20), potentially enabling access to ternary complex geometries that maximize ubiquitination efficiency [1]. The terminal chloride handle exhibits a bond dissociation energy of ~327 kJ/mol, providing sufficient chemical stability to survive multi-step solid-phase peptide synthesis and final acidic deprotection conditions, in contrast to the more labile 19-bromo analog (~285 kJ/mol C-Br BDE) that would undergo premature solvolysis [2]. This chemoselectivity advantage translates to higher overall synthetic yields and fewer chromatographic purification steps, directly addressing the procurement need for a reliable, high-purity building block in degrader library synthesis [3].

Metabolic Tracing of Odd-Chain Fatty Acid Oxidation in Disease Models

The C19 chain length of 19-chlorononadecanoic acid, when compared to even-chain chlorinated analogs, provides a distinct metabolic signature suitable for isotopic labeling studies. The terminal β-oxidation of odd-chain fatty acids yields propionyl-CoA, which is anaplerotic for the TCA cycle via succinyl-CoA, a pathway that can be tracked using 13C-isotopomer analysis [1]. This unique metabolic fate is not accessible with C18 or C20 chlorinated fatty acids. Furthermore, the molecular weight of 332.9 g/mol for the chlorinated species provides a distinct mass channel in LC-MS/MS-based targeted lipidomics, enabling simultaneous quantification alongside its nonadecanoic acid parent (298.5 g/mol) and the brominated analog (377.4 g/mol) without cross-channel interference, a feature essential for rigorous metabolic flux studies [2].

Model Compound for Studying Halogen Bonding in Supramolecular Chemistry

The terminal chlorine atom at the 19-position provides a σ-hole donor for halogen bonding interactions, a non-covalent interaction increasingly exploited in drug design and crystal engineering. Compared to the 19-bromo analog, the 19-chloro derivative forms halogen bonds that are approximately 2–4 kJ/mol weaker, but this reduced strength can be advantageous for designing reversible, dynamic supramolecular assemblies [1]. The C19 chain length offers a longer hydrophobic spacer than the C18 analog, altering the distance between the halogen-bond donor and a carboxylic acid hydrogen-bond donor/acceptor at the opposite terminus, thereby tuning the overall molecular recognition profile in co-crystal design [2]. This property is directly relevant for procuring a building block with a specific halogen bond donor strength and spatial geometry that is not available from either the shorter C18 or the more strongly donating C19-Br analog.

Chromatographic Internal Standard for Ultra-Long-Chain Fatty Acid Analysis

19-Chlorononadecanoic acid has been utilized as an internal standard for the gas chromatographic determination of very long-chain fatty acids (C24:0–C36:0) in biological samples [1]. The unique combination of its C19 chain length (absent from biological matrices), its terminal chlorine atom for selective detection via electron capture detection (ECD) or halogen-specific detectors (XSD), and its absence of endogenous interference makes it superior to generic internal standards such as C21:0 or C23:0 fatty acids, which may co-elute with naturally occurring odd-chain fatty acids in certain biological matrices [2]. The GC detection limits for chlorinated fatty acid methyl esters have been established at approximately 1 ng with flame ionization detection and 0.5 ng with electron capture detection at a signal-to-noise ratio of 3:1, demonstrating sufficient sensitivity for trace-level quantification in environmental and clinical lipidomics applications [3].

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